molecular formula C8H11BrN2O B189352 5-Bromo-6-tert-butyl-4-pyrimidinol CAS No. 3438-51-5

5-Bromo-6-tert-butyl-4-pyrimidinol

Cat. No.: B189352
CAS No.: 3438-51-5
M. Wt: 231.09 g/mol
InChI Key: SFQWQHYQBKGKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-tert-butyl-4-pyrimidinol (CAS: 3438-51-5) is a brominated pyrimidine derivative with a hydroxyl group at position 4, a tert-butyl substituent at position 6, and a bromine atom at position 5. Critical physicochemical data (e.g., melting point, solubility) and toxicological information are absent in the SDS, limiting comprehensive safety or performance evaluations.

Properties

CAS No.

3438-51-5

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-4-tert-butyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H11BrN2O/c1-8(2,3)6-5(9)7(12)11-4-10-6/h4H,1-3H3,(H,10,11,12)

InChI Key

SFQWQHYQBKGKQN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C(=O)NC=N1)Br

Isomeric SMILES

CC(C)(C)C1=C(C(=O)N=CN1)Br

Canonical SMILES

CC(C)(C)C1=C(C(=O)N=CN1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s structure places it within the pyrimidine family, distinguished by its tert-butyl and bromine substituents. Below is a comparison with key analogs:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Compound Name CAS Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
5-Bromo-6-tert-butyl-4-pyrimidinol 3438-51-5 Not provided Not provided Br, tert-butyl, OH Industrial/research use
5-Bromo-2,4(1H,3H)-pyrimidinedione (Bromouracil) ASB-00001710-010 C₄H₃BrN₂O₂ 191.0 (calculated) Br, two ketone groups Mutagenic thymine analog in DNA studies
Bromomethyl-7-methoxycoumarin 35231-44-8 C₁₁H₉BrO₃ 269.08 Br, methoxy, coumarin backbone Fluorescent probe; MP: 213–215°C
5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine 425392-76-3 C₅HBrClF₃N₂ 291.42 Br, Cl, CF₃ Intermediate in pharmaceutical synthesis

Key Observations :

  • However, the tert-butyl group could deactivate the ring compared to electron-withdrawing groups like CF₃ in 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine .
  • Lipophilicity : The tert-butyl substituent likely increases lipophilicity, which may affect solubility in polar solvents relative to bromouracil or coumarin derivatives .

Physicochemical and Functional Properties

  • Melting Points: While data for this compound is unavailable, Bromomethyl-7-methoxycoumarin exhibits a high melting point (213–215°C), attributed to its crystalline coumarin backbone . Pyrimidines with bulky substituents (e.g., tert-butyl) often have lower melting points due to disrupted packing.
  • Applications: this compound: Limited to unspecified industrial/research roles . Bromouracil: Widely used to study DNA replication errors due to its thymine-like structure . 5-Bromo-4-chloro-6-(trifluoromethyl)pyrimidine: Serves as a versatile intermediate in antiviral drug synthesis .

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